![molecular formula C8H13ClO4S B2616171 (1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride CAS No. 2241131-30-4](/img/structure/B2616171.png)
(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2241131-30-4 . Its molecular weight is 240.71 . The IUPAC name for this compound is “(1,7-dioxaspiro [4.4]nonan-2-yl)methanesulfonyl chloride” and its Inchi Code is 1S/C8H13ClO4S/c9-14 (10,11)5-7-1-2-8 (13-7)3-4-12-6-8/h7H,1-6H2 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by its Inchi Code: 1S/C8H13ClO4S/c9-14 (10,11)5-7-1-2-8 (13-7)3-4-12-6-8/h7H,1-6H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight of 240.71 .Mécanisme D'action
(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride reacts with hydroxyl groups to form a methanesulfonate ester. The reaction is highly selective and can be used to protect specific hydroxyl groups in complex molecules. The methanesulfonate ester can be removed by treatment with a base, such as sodium methoxide or potassium carbonate.
Biochemical and physiological effects:
This compound has no known biochemical or physiological effects. It is a synthetic reagent that is used in laboratory experiments and is not intended for human or animal use.
Avantages Et Limitations Des Expériences En Laboratoire
(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride is a highly reactive reagent that is widely used in organic synthesis. It has several advantages, such as high selectivity and easy removal of the protecting group. However, it also has some limitations, such as its high reactivity and sensitivity to moisture. This compound should be stored in a dry and cool place to prevent decomposition.
Orientations Futures
There are several future directions for the use of (1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride in scientific research. One possible direction is the development of new protecting groups that are more stable and less reactive than this compound. Another direction is the application of this compound in the synthesis of complex natural products and bioactive molecules. This compound can also be used in the development of new drugs and therapies for various diseases. Further research is needed to explore these possibilities and to improve the efficiency and selectivity of this compound in laboratory experiments.
Conclusion:
In conclusion, this compound is a highly reactive reagent that has gained importance in the field of chemistry due to its unique properties. It is widely used as a protecting group for hydroxyl groups in organic synthesis and as a coupling agent for the synthesis of peptides and other bioactive molecules. This compound has several advantages, such as high selectivity and easy removal of the protecting group, but also has some limitations, such as its high reactivity and sensitivity to moisture. Further research is needed to explore the potential applications of this compound in scientific research and to improve its efficiency and selectivity in laboratory experiments.
Méthodes De Synthèse
The synthesis of (1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride involves the reaction of methanesulfonyl chloride with 1,7-dioxaspiro[4.4]nonane. The reaction is carried out in the presence of a base, such as triethylamine or pyridine, and an organic solvent, such as dichloromethane or chloroform. The reaction mixture is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride has a wide range of applications in scientific research. It is used as a protecting group for hydroxyl groups in the synthesis of complex organic molecules. It is also used as a coupling agent for the synthesis of peptides and other bioactive molecules. This compound is a highly reactive reagent and can be used to selectively modify hydroxyl groups in complex molecules.
Propriétés
IUPAC Name |
1,7-dioxaspiro[4.4]nonan-2-ylmethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO4S/c9-14(10,11)5-7-1-2-8(13-7)3-4-12-6-8/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYNJSRRUFZHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2)OC1CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2616088.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2616091.png)
![Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B2616092.png)
![Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B2616093.png)
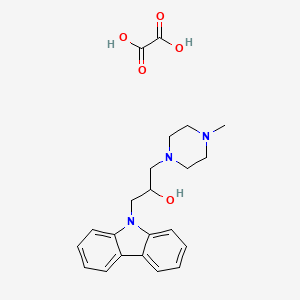
![N-(3-acetamidophenyl)-2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2616095.png)
![N-(2-chlorobenzyl)-4-[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methylbutanamide](/img/structure/B2616101.png)
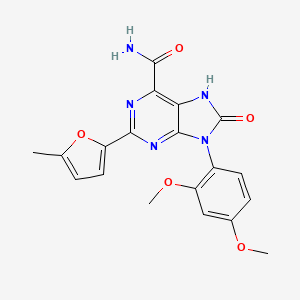
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2616103.png)
![Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride](/img/structure/B2616104.png)
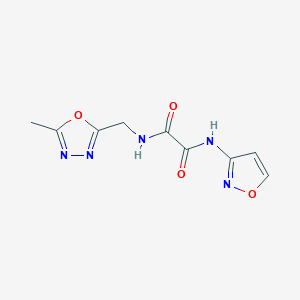
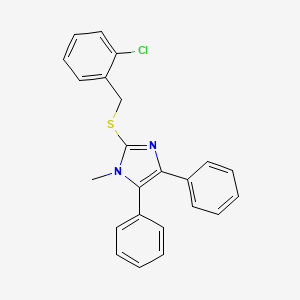
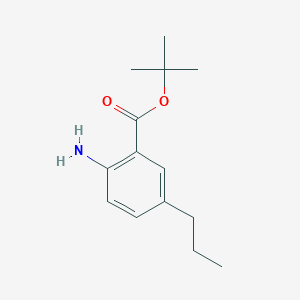
![(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2616111.png)